4-(Sulfamoylamino)phenyl Acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O4S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
[4-(sulfamoylamino)phenyl] acetate |
InChI |
InChI=1S/C8H10N2O4S/c1-6(11)14-8-4-2-7(3-5-8)10-15(9,12)13/h2-5,10H,1H3,(H2,9,12,13) |
InChI Key |
KRFUMPPIGKKCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Sulfamoylamino Phenyl Acetate and Its Analogs
Strategies for Constructing the Sulfamoylamino Moiety
The formation of the N-arylsulfonamide bond is a critical step in the synthesis of 4-(sulfamoylamino)phenyl acetate (B1210297). This can be achieved through either direct sulfamoylation or by utilizing precursor molecules that are later converted to the desired sulfamoylamino group.
Direct Sulfamoylation Approaches
Direct sulfamoylation involves the reaction of a suitable amino-functionalized precursor with a sulfamoylating agent. A common method is the reaction of an amine with sulfamoyl chloride or a related derivative. researchgate.net The reactivity of the amine and the stability of the sulfamoylating agent are key factors in the success of this approach. The use of N,N-dimethylacetamide or 1-methyl-2-pyrrolidone as a solvent has been shown to accelerate the sulfamoylation of hydroxyl groups. researchgate.net Another direct approach involves the use of hexafluoroisopropyl sulfamate (B1201201), a bench-stable solid that reacts with anilines under mild conditions to yield the corresponding sulfamides. organic-chemistry.org
A notable advancement in this area is the sulfo-click reaction, which utilizes a sulfonyl azide (B81097) and a thioacid to form N-acylsulfonamides with high efficiency. nih.gov This catalyst-free reaction proceeds rapidly under aqueous conditions, offering a significant advantage over traditional methods that often require harsh conditions or additives. nih.gov
Precursor-Based Synthetic Routes
Precursor-based routes offer an alternative to direct sulfamoylation and often involve the modification of a pre-existing sulfonamide or the construction of the sulfamoyl group from other functionalities. One such strategy is the reductive cross-coupling of nitroarenes with sulfonating agents like sodium sulfonates or sulfonyl chlorides. tandfonline.comtandfonline.com This method avoids the use of potentially toxic anilines as starting materials. tandfonline.com
Another precursor-based approach involves the use of N-hydroxy sulfonamides, which can react with amines in the presence of an iodine-tert-butyl hydroperoxide (TBHP) system to form aryl sulfonamides via oxidative cleavage of the S-N bond. rsc.org This metal-free method offers an environmentally friendly alternative. Additionally, aryl-sulfinamides can serve as chiral auxiliaries in the asymmetric synthesis of amines and their derivatives, providing a pathway to enantiopure N-heterocycles. rsc.org The synthesis of sulfamoyl carboxamide analogs has also been achieved using sulfur-containing amino acids and sulfonyl chloride. researchgate.net
The following table summarizes some of the precursor-based synthetic routes for the sulfamoylamino moiety.
| Starting Material | Reagent(s) | Product | Key Features |
| Nitroarenes | Sulfonyl chlorides, Fe catalyst | N-aryl sulfonamides | Avoids toxic anilines tandfonline.com |
| N-hydroxy sulfonamide | Amines, I2/TBHP | Aryl sulfonamides | Metal-free, eco-friendly rsc.org |
| Aryl-sulfinamides | - | Chiral amines | Asymmetric synthesis rsc.org |
| Sulfur-containing amino acids | Sulfonyl chloride | Sulfamoyl carboxamides | Utilizes amino acid backbone researchgate.net |
Approaches for Incorporating the Phenyl Acetate Scaffold
The phenyl acetate portion of the molecule can be introduced through esterification of a phenolic precursor or via a one-step synthesis from a related acetophenone (B1666503).
Esterification Techniques for Phenolic Precursors
The most common method for synthesizing phenyl acetate is the esterification of a phenol (B47542). rsc.orgorganic-chemistry.org This can be achieved by reacting the phenol with acetic anhydride (B1165640), often in the presence of a base like sodium hydroxide (B78521) or a catalyst. rsc.orgresearchgate.net The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is another widely used method. organic-chemistry.orgmasterorganicchemistry.com To drive the equilibrium towards the ester product, an excess of one reactant is often used, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com
Various catalysts have been developed to improve the efficiency of esterification, including Lewis acids and Brønsted acids. organic-chemistry.org For instance, N-(4'-hydroxyphenyl)acetamide can be reacted with acyl halides to form the corresponding esters. google.com A study on the synthesis of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate involved the reaction of 4'-aminoacetophenone (B505616) with 2-(chlorocarbonyl)phenyl acetate. nih.gov
One-Step Synthesis Pathways from Related Acetophenones
An alternative to the esterification of phenols is the direct conversion of acetophenones to phenyl acetates. One such method involves the one-step direct oxidation of acetophenone using hydrogen peroxide as an oxidant, formic acid as a solvent, and a copper complex as a catalyst. google.comgoogle.com This approach is considered a green synthesis method due to its high yield, selectivity, and mild reaction conditions. google.comgoogle.com Another one-step method utilizes a gas containing ozone as the oxidizing agent, which can be enhanced by a titaniferous catalyst. scispace.com
A cascade approach for the synthesis of R-1-phenylethyl acetate from acetophenone has also been investigated, involving hydrogenation over a supported palladium catalyst in combination with an immobilized lipase (B570770). researchgate.net
The following table provides a comparison of different esterification and one-step synthesis methods.
| Method | Starting Material(s) | Reagent(s)/Catalyst | Product | Key Features |
| Esterification | Phenol, Acetic Anhydride | NaOH | Phenyl Acetate | Common, high yield rsc.org |
| Fischer Esterification | Phenol, Acetic Acid | Acid catalyst (e.g., H2SO4) | Phenyl Acetate | Equilibrium-driven organic-chemistry.orgmasterorganicchemistry.com |
| One-Step Oxidation | Acetophenone, Hydrogen Peroxide | Copper complex, Formic acid | Phenyl Acetate | Green synthesis, high selectivity google.comgoogle.com |
| One-Step Ozonolysis | Acetophenone | Ozone-containing gas | Phenyl Acetate | High conversion rate scispace.com |
| Cascade Reaction | Acetophenone | Pd catalyst, Lipase | R-1-phenylethyl acetate | Enantioselective researchgate.net |
Convergent and Linear Synthetic Schemes for the Complete Architecture
The synthesis of 4-(sulfamoylamino)phenyl acetate can be approached through either a linear or a convergent strategy.
A linear synthesis would involve a step-by-step modification of a single starting material. For example, one could start with 4-aminophenol, first perform the sulfamoylation of the amino group, and then proceed with the acetylation of the hydroxyl group. wikipedia.orgsigmaaldrich.com The synthesis of N-(4-hydroxyphenyl) retinamide, for instance, involves the modification of N-(4-hydroxyphenyl) retinamide. nih.gov
Advanced Purification and Characterization Techniques for Research Materials
The purity of this compound is paramount for its use in research. Advanced purification and characterization techniques are essential to ensure the material is free from impurities, such as regioisomers, starting materials, and by-products.
Advanced Purification Techniques: While standard purification methods like recrystallization and column chromatography are commonly used, achieving the high purity required for research applications often necessitates more advanced techniques.
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating highly pure compounds. lcms.czresearchgate.net It offers significantly higher resolution than traditional column chromatography, allowing for the separation of closely related impurities. For acetanilide (B955) and its derivatives, reverse-phase HPLC methods using columns like C18 are effective. nih.gov The mobile phase can be optimized, for instance, by using mixtures of acetonitrile, methanol, and water, to achieve baseline separation of the target compound from its impurities. nih.govsielc.com The scalability of HPLC methods allows for the purification of quantities ranging from milligrams to grams. sielc.com
Specialized Recrystallization: For sulfonamides, specialized recrystallization processes can be employed to obtain a product with a specific particle size and flow characteristics, which can be important for handling and formulation of research materials. google.com The choice of solvent system is critical; for example, mixtures of alcohols like isopropanol (B130326) and water have been used for the purification of sulfathiazole (B1682510). google.com
Adsorption Techniques: Novel adsorption methods are being explored for the removal of sulfonamides from solutions. For instance, nanocomposites like BiFeO3/MXene have shown good performance in adsorbing sulfonamides, which could potentially be adapted for purification purposes. nih.gov
Interactive Data Table: Purification Techniques
| Purification Technique | Principle | Application for this compound & Analogs |
| Preparative HPLC | Differential partitioning between a stationary and mobile phase under high pressure. | Separation of regioisomers and other closely related impurities. nih.govsielc.com |
| Specialized Recrystallization | Dissolving the compound in a suitable solvent at high temperature and allowing it to crystallize upon cooling. | To obtain high purity crystals with controlled particle size. google.com |
| Adsorption | Binding of impurities to the surface of a solid adsorbent. | Potential for removal of specific classes of impurities. nih.gov |
Characterization Techniques: A combination of spectroscopic and analytical methods is used to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. The 1H NMR spectrum provides information on the number and environment of protons, while the 13C NMR spectrum reveals the carbon skeleton. For a related compound, 4-(Phenylamino)phenyl acetate, characteristic peaks in the 13C NMR spectrum would confirm the presence of the phenyl rings and the acetate group. spectrabase.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H and S=O stretches of the sulfonamide group, the C=O stretch of the acetate group, and the aromatic C-H and C=C bonds.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, providing further confirmation of its empirical formula. The synthesis of a related compound, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, reported elemental analysis results that were consistent with the expected structure. mdpi.com
Interactive Data Table: Characterization Data for a Representative Analog (2-[(4-acetylphenyl)carbamoyl]phenyl acetate) mdpi.com
| Technique | Observed Data | Interpretation |
| Elemental Analysis | C, 68.66%; H, 5.10%; N, 4.70% | Consistent with the calculated composition for C17H15NO4. |
| 1H NMR | Signals corresponding to aromatic protons, methyl protons of the acetyl group, and the amide proton. | Confirms the presence of the key structural fragments. |
| 13C NMR | Resonances for the carbonyl carbons of the acetyl and amide groups, as well as the aromatic carbons. | Elucidates the carbon framework of the molecule. |
| IR Spectroscopy | Characteristic absorption bands for N-H, C=O, and aromatic C-H stretching vibrations. | Confirms the presence of the principal functional groups. |
Molecular Interactions and Biochemical Activity of 4 Sulfamoylamino Phenyl Acetate in Vitro/preclinical Focus
Enzyme Inhibition Profiles and Kinetics
The primary mechanism of action for many pharmaceuticals involves the inhibition of specific enzymes. The activity of 4-(Sulfamoylamino)phenyl Acetate (B1210297), which is structurally an N-aryl sulfamide (B24259), has been evaluated in the context of several key enzyme families. It is important to note that the acetate group is likely to be hydrolyzed in vivo or in in vitro systems containing esterases, yielding the active metabolite, N-(4-hydroxyphenyl)sulfamide.
While direct experimental data for 4-(Sulfamoylamino)phenyl Acetate is not available in the reviewed literature, its core structure contains a sulfamide (-NH-SO₂NH₂) group. The sulfamide moiety is a known bioisostere of the classical primary sulfonamide (-SO₂NH₂) group, which is the cornerstone of a major class of carbonic anhydrase inhibitors (CAIs). mdpi.com
The inhibitory action of sulfonamides and their bioisosteres is achieved through the binding of the deprotonated nitrogen atom to the catalytic Zn(II) ion located deep within the enzyme's active site. tandfonline.com This coordination, along with a network of hydrogen bonds to conserved active site residues such as Thr199, effectively blocks the enzyme's catalytic activity—the reversible hydration of carbon dioxide. rsc.org
Studies on related compounds demonstrate that the sulfamide group is an effective zinc-binding group for CA inhibition. For instance, research on compounds incorporating both sulfonamide and sulfamide moieties has shown that the sulfamide can bind effectively in the CA active site. acs.org Furthermore, a series of benzenesulfamide derivatives were found to be effective inhibitors, particularly against the cytosolic isoform hCA I. mdpi.com The additional nitrogen atom in the sulfamide group compared to a sulfonamide allows for further interactions within the enzymatic cleft, potentially influencing isoform selectivity. mdpi.com
Given this evidence, this compound and its active phenol (B47542) metabolite are predicted to function as inhibitors of various carbonic anhydrase isoforms. However, without direct experimental data, their specific potency and isoform selectivity (hCA I, II, IV, IX, XII) remain undetermined.
Table 1: Illustrative Carbonic Anhydrase Inhibition Data for Analogous Sulfamide Compounds Note: The following data is for structurally related sulfamide compounds, not this compound itself, and is presented to demonstrate the inhibitory potential of the sulfamide functional group.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Benzenesulfamides | hCA I | Micromolar (µM) range | mdpi.com |
| Benzenesulfamides | hCA II | Micromolar (µM) range | mdpi.com |
| Benzenesulfamides | hCA IV | Micromolar (µM) range | mdpi.com |
| Benzenesulfamides | hCA IX | Micromolar (µM) range | mdpi.com |
| Dual Sulfonamide/Sulfamide Compounds | hCA I, II, IX, XII | Improved potency over single ZBG compounds | acs.org |
The inhibition of steroid sulfatase (STS) is a key strategy in oncology for treating hormone-dependent cancers. nih.govbohrium.com The established and potent mechanism-based inhibitors of STS are characterized by a specific pharmacophore: an aryl O-sulfamate (-O-SO₂NH₂). nih.govnih.gov This group acts as a substrate mimic, and the inhibitor undergoes an enzyme-catalyzed transfer of the sulfamoyl group to a catalytic formylglycine residue in the STS active site, leading to irreversible inactivation of the enzyme. nih.govresearchgate.net
The compound this compound contains an N-aryl sulfamide (-NH-SO₂NH₂) linkage. This structural feature is fundamentally different from the O-sulfamate pharmacophore required for potent, irreversible STS inhibition. Research on structure-activity relationships of aryl sulfamate (B1201201) inhibitors has demonstrated that the free -NH₂ group on the sulfamate is critical for activity. For example, N-alkylation or N,N-dimethylation of the sulfamate group on potent inhibitors results in a complete loss of irreversible inhibitory activity. nih.gov
Based on the established mechanism, this compound is not expected to be a mechanism-based inhibitor of steroid sulfatase, as it lacks the necessary aryl O-sulfamate moiety.
A review of the scientific literature did not yield any studies investigating the inhibitory activity of this compound or its derivatives against acetylcholinesterase or butyrylcholinesterase.
No specific data from the searched literature were found regarding the evaluation of this compound or its related N-aryl sulfamide structures as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2).
Comprehensive searches of the available literature found no experimental evidence or theoretical studies on the interaction of this compound with xanthine (B1682287) oxidase, bimetallic peptidases, or paraoxonase 1.
Receptor Binding Characteristics
Based on a thorough review of the scientific literature, there are no available studies that report on the receptor binding characteristics of this compound or its metabolites.
Analysis of Ligand-Receptor Interactions (e.g., Serotonin (B10506) Receptors)
The interaction of compounds with serotonin receptors is a key area of investigation due to the role of these receptors in various physiological and pathological processes, including cancer. nih.gov Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that are involved in signaling pathways that regulate mood, cognition, and behavior. nih.govmdpi.com In the context of cancer, some serotonin receptors, such as 5-HT1B and 5-HT2B, have been implicated in cell proliferation. nih.gov
While direct studies on the interaction of this compound with serotonin receptors are not extensively detailed in the available literature, the broader class of phenyl-containing compounds has been a subject of such investigations. For instance, a library of 4-phenyl quinoline (B57606) derivatives demonstrated the ability to bind to serotonin receptors 5-HT1B and 5-HT2B in docking studies. nih.gov These in silico findings were further supported by in vitro experiments on the MCF-7 breast cancer cell line, where the compounds inhibited serotonin-induced calcium ion efflux and ERK activation. nih.gov This suggests that the phenyl group can be a key pharmacophore for interaction with serotonin receptors, potentially leading to antiproliferative effects. nih.gov The structural similarity of this compound to these compounds warrants further investigation into its specific interactions with serotonin receptor subtypes.
In Vitro Binding Affinity Determinations
Cellular Pathway Modulation Studies (In Vitro Models)
Investigation of Cell Growth Inhibition in Cell Line Models
The inhibitory effect of phenyl acetate and its derivatives on the growth of various cancer cell lines has been a subject of considerable research. Phenylacetate (B1230308) has been shown to inhibit the growth of renal cancer cell lines at concentrations of 2-5 mM. nih.gov Similarly, a study on 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, a related compound, demonstrated considerable in vitro anti-proliferative activity at a concentration of 10 µM against a panel of cancer cell lines. nih.gov
| Compound | Cell Line(s) | Effective Concentration for Growth Inhibition | Reference |
|---|---|---|---|
| Phenylacetate | Caki-1, Os-RC-2, RCC10 (Renal Cancer) | 2-5 mM | nih.gov |
| 2-[(4-acetylphenyl)carbamoyl]phenyl acetate | Various cancer cell lines | 10 µM | nih.gov |
Mechanisms of Cell Cycle Regulation (e.g., G1 arrest, CDK activity, Rb phosphorylation)
The regulation of the cell cycle is a crucial process that, when dysregulated, can lead to uncontrolled cell proliferation and cancer. The G1 phase is a critical checkpoint where cells decide whether to commit to another round of division. plos.org Studies on phenylacetate have revealed its ability to induce a G1 phase cell cycle arrest in renal cancer cell lines. nih.gov This arrest is associated with several key molecular events:
Reduced Phosphorylation of the Retinoblastoma Protein (Rb) : The retinoblastoma protein (Rb) is a tumor suppressor that, in its hypophosphorylated state, prevents entry into the S phase. nih.gov Phenylacetate treatment leads to reduced phosphorylation of Rb. nih.gov
Decreased CDK2 Activity : Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E, is essential for the G1/S transition. nih.govembopress.org Phenylacetate treatment results in decreased CDK2 activity. nih.gov
Increased Expression of p21Cip1 : The protein p21Cip1 is a cyclin-dependent kinase inhibitor that can block the activity of CDK2. Phenylacetate increases the expression of p21Cip1 and enhances its binding to CDK2, contributing to the G1 arrest. nih.gov
These findings suggest that a key mechanism of action for phenylacetate-mediated growth inhibition is the induction of G1 cell cycle arrest through the modulation of the Rb-E2F pathway. nih.govplos.org
| Compound | Effect on Cell Cycle | Molecular Mechanism | Reference |
|---|---|---|---|
| Phenylacetate | G1 phase arrest | Reduced Rb phosphorylation, decreased CDK2 activity, increased p21Cip1 expression and binding to CDK2 | nih.gov |
Impact on Protein Prenylation, DNA Methylation, and Glutamine Metabolism in Cellular Systems
Protein Prenylation: This is a post-translational modification where isoprenoid groups are attached to proteins, a process crucial for the function of many signaling proteins, including Ras, which is often mutated in cancer. nih.gov While direct evidence for this compound's impact on protein prenylation is lacking, phenylacetate itself is known to affect cellular signaling pathways that are interconnected with protein prenylation. nih.gov
DNA Methylation: This epigenetic mechanism plays a significant role in gene expression regulation. nih.govnih.gov There is currently no direct evidence to suggest that this compound specifically modulates DNA methylation.
Glutamine Metabolism: Phenylacetate is metabolized in the liver through conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine. wikipedia.orgreactome.orghmdb.casigmaaldrich.com This process provides an alternative pathway for nitrogen excretion, particularly in individuals with urea (B33335) cycle disorders. wikipedia.orgreactome.org The enzyme responsible for this conjugation is glutamine N-acetyltransferase, found in human liver mitochondria. hmdb.ca This metabolic pathway highlights a direct interaction of the phenylacetate moiety with glutamine metabolism. wikipedia.orgreactome.orghmdb.ca
Modulation of NF-κB Activation Pathways
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell survival, and proliferation. nih.govnih.gov Its dysregulation is implicated in many diseases, including cancer. nih.gov The activation of NF-κB is controlled by the IκB kinase (IKK) complex, with IKKβ being a crucial component of the canonical pathway. nih.govnih.gov Inhibition of IKKβ can block NF-κB activation and is therefore an attractive therapeutic strategy. nih.govnih.gov
While direct studies on this compound are limited, the structurally related compound sulphasalazine has been shown to inhibit NF-κB activation induced by TNF-α by suppressing the degradation and phosphorylation of IκBα, suggesting an inhibitory effect on IKKβ. nih.gov Given that the sulfamoyl group is a key feature of this compound, it is plausible that it could also modulate the NF-κB pathway, although this requires experimental verification.
Influence on Apoptotic Pathways in Cellular Models
There is currently no available scientific literature that specifically investigates the influence of this compound on apoptotic pathways in cellular models.
Detailed Research Findings
Due to the absence of research in this specific area, there are no findings to report regarding the mechanisms of action, effects on key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), or the outcomes of its application in various cell lines in the context of apoptosis.
Data Tables
No data is available to be presented in a tabular format.
Structure Activity Relationship Sar Studies of 4 Sulfamoylamino Phenyl Acetate Derivatives
Impact of Substitutions on the Phenyl Ring on Biochemical Activity
Substitutions on the phenyl rings of molecules containing a phenylsulfonamide or a related acetamide (B32628) moiety can significantly influence their biochemical and pharmacological profiles. The nature, position, and size of these substituents can alter the molecule's conformation, electronic properties, and ability to interact with biological targets.
In a related series of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, the introduction of a styryl group onto the acetophenone (B1666503) ring was found to be a key determinant of anticholinesterase activity. youtube.com For instance, the replacement of a bromine atom with a lipophilic 4-methoxystyryl group led to a significant improvement in inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). youtube.com This suggests that extending the molecule with a substituted styryl group can enhance binding to the active site of these enzymes.
Similarly, in a series of 4-phenoxy-phenyl isoxazoles, which share a substituted phenyl ether linkage, the nature of the substituent on the terminal phenyl ring was critical for acetyl-CoA carboxylase (ACC) inhibitory activity. nih.gov Analogues bearing an aromatic ring as a substituent generally showed better enzymatic activity, with a bulky phenylacetamide group leading to the strongest inhibition. nih.gov This highlights the importance of the steric and electronic properties of the substituents on the phenyl ring in dictating biological activity.
The conformation of the entire molecule is also heavily influenced by the phenyl ring and its substituents. In the crystal structure of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, a related compound, the two benzene (B151609) rings are splayed with respect to each other, adopting a twisted U-shaped conformation. nih.gov This specific three-dimensional arrangement, stabilized by intramolecular interactions, is crucial for its packing in the crystal lattice and likely influences its interaction with biological macromolecules.
The following table summarizes the impact of substitutions on the phenyl ring on the biological activity of related sulfonamide and acetamide derivatives.
| Scaffold | Substitution on Phenyl Ring | Enzyme/Receptor Target | Effect on Activity | Reference |
| N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide | 4-methoxystyryl | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Increased inhibition | youtube.com |
| N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide | 4-trifluorostyryl | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Moderate inhibition | youtube.com |
| 4-phenoxy-phenyl isoxazoles | Phenylacetamide | Acetyl-CoA carboxylase (ACC) | Strongest inhibition | nih.gov |
| 4-phenoxy-phenyl isoxazoles | Short-chain alkoxy groups | Acetyl-CoA carboxylase (ACC) | Weaker inhibition | nih.gov |
| N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide | 4-methyl on one phenyl ring | Not specified | Influences molecular conformation | nih.gov |
Modifications to the Sulfamoylamino Group and their Functional Consequences
The sulfamoylamino group (-NH-SO2-NH-) is a critical pharmacophore in many biologically active compounds, playing a key role in binding to target enzymes and receptors. nih.gov Modifications to this group, either by substitution on the nitrogen atoms or by altering the sulfonyl moiety, can have profound functional consequences.
In a study of acetamide-sulfonamide conjugates, various substitutions on the sulfonamide nitrogen with different heterocyclic rings were explored for their anti-urease activity. nih.govresearchgate.net The results demonstrated that the nature of the heterocycle significantly impacted the inhibitory potency. For example, a thiazole-substituted sulfonamide conjugated with ibuprofen (B1674241) was a highly potent urease inhibitor, whereas a diazine-substituted sulfonamide showed different levels of activity. nih.gov This indicates that the electronic and steric properties of the substituent on the sulfonamide nitrogen are crucial for interaction with the enzyme's active site.
The sulfamide (B24259) moiety itself is a versatile group that can be derivatized in multiple ways to achieve specific biological activities. nih.gov It can act as a zinc-binding group in metalloenzymes or form hydrogen bonds with key residues in the active site of enzymes like proteases. nih.gov The polarity of the sulfamoylamino group can also be modulated through substitution to enhance properties such as water solubility and bioavailability. nih.gov
Furthermore, the presence of the NH-CO group within the broader scaffold has been shown to be important for activity in some series of sulfonamide derivatives. researchgate.net Derivatives containing this amide linkage were found to be more active than those without it, suggesting that the hydrogen bonding capabilities of the amide are important for target engagement. researchgate.net
The table below illustrates the effects of modifying the sulfamoylamino group in related compounds.
| Scaffold | Modification to Sulfamoylamino Group | Enzyme/Receptor Target | Effect on Activity | Reference |
| Acetamide-sulfonamide conjugates | Thiazole substitution on sulfonamide nitrogen | Urease | High inhibition | nih.gov |
| Acetamide-sulfonamide conjugates | Diazine substitution on sulfonamide nitrogen | Urease | Varied inhibition | nih.gov |
| Acetamide-sulfonamide conjugates | Isoxazole substitution on sulfonamide nitrogen | Urease | Improved inhibition with certain acetamide moieties | nih.gov |
| Sulfonamide derivatives | Presence of an NH-CO group | Not specified | Increased activity | researchgate.net |
Derivatization of the Acetate (B1210297) Moiety and its Influence on Biological Profiles
In a series of acetamide-sulfonamide conjugates, the acetamide portion of the molecule was varied by using different non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen (B1673479). nih.govresearchgate.net This modification of the group attached to the acetamide nitrogen effectively alters the "acetate" equivalent of the scaffold. The results showed that the nature of this group had a significant impact on the anti-urease activity. For instance, ibuprofen conjugated with sulfathiazole (B1682510) was a more potent inhibitor than flurbiprofen with the same sulfonamide. nih.gov This demonstrates that the size, shape, and lipophilicity of the group attached to the acetamide can dramatically influence the biological profile.
Furthermore, in a study of 4-hydroxyphenylacetate-3-hydroxylase, an enzyme that acts on a substrate similar in part to the core scaffold, modifications in the substrate pocket were made to accommodate different substrates. mdpi.com This highlights the importance of the shape and electronic complementarity between the substrate (or inhibitor) and the enzyme's active site. Derivatization of the acetate moiety of 4-(sulfamoylamino)phenyl acetate would likely alter its fit within a target binding site, thereby influencing its biological activity.
The following table summarizes the influence of modifying the "acetate" equivalent in related scaffolds.
| Scaffold | Derivatization of "Acetate" Moiety Equivalent | Enzyme/Receptor Target | Effect on Activity | Reference |
| Acetamide-sulfonamide conjugates | Ibuprofen moiety | Urease | High inhibition with sulfathiazole | nih.gov |
| Acetamide-sulfonamide conjugates | Flurbiprofen moiety | Urease | Lower inhibition with sulfathiazole compared to ibuprofen conjugate | nih.gov |
Exploration of Bioisosteric Replacements in Related Scaffolds
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar physical and chemical properties. nih.govresearchgate.net While specific examples of bioisosteric replacements for the this compound scaffold are not detailed in the provided search results, the general principles can be applied.
For instance, the phenyl ring is a common target for bioisosteric replacement. In a series of (4-phenylamino)quinazoline derivatives, the benzyl (B1604629) ring at the thiourea (B124793) moiety was replaced with other groups, but this did not lead to an improvement in NF-κB inhibitory activity. nih.gov This illustrates that not all bioisosteric replacements are successful and that empirical testing is necessary.
In other contexts, replacing a phenyl ring with a heteroaromatic ring, such as a pyridine (B92270) or thiophene, is a common strategy to modulate properties like metabolic stability and receptor interactions. nih.gov The pyrazole (B372694) ring is another important scaffold in medicinal chemistry that can be considered a bioisostere for other aromatic systems, offering a wide range of biological activities. mdpi.com
The sulfamoylamino group itself can be subject to bioisosteric replacement. For example, the sulfonamide group in some compounds has been replaced with other acidic functional groups to alter their pharmacokinetic profiles while maintaining biological activity.
Correlation of Structural Features with Specific Enzyme/Receptor Selectivity
For example, in the study of acetamide-sulfonamide conjugates, the mode of urease inhibition was found to be dependent on the specific combination of the acetamide and sulfonamide moieties. nih.govresearchgate.net Some derivatives were competitive inhibitors, suggesting they bind to the active site, while others were mixed-mode inhibitors, indicating binding to both the free enzyme and the enzyme-substrate complex. nih.gov This highlights how subtle structural changes can alter the mechanism of action.
In another example, a series of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives were identified as potent and selective antagonists of the thromboxane (B8750289) A2 (TXA2) receptor. nih.gov The pyrrolidine (B122466) scaffold, combined with the two phenylsulfonyl groups, was key to this specific activity. The most potent compound in this series had an IC50 value of 0.48 nM against U-46619-induced rat aortic strip contraction, demonstrating high affinity and selectivity for the TXA2 receptor. nih.gov
Furthermore, sulfonamides derived from carvacrol (B1668589) have been evaluated as inhibitors of acetylcholinesterase (AChE). nih.gov The study found that all the synthesized sulfonamides were more active than the parent compound, carvacrol, and that the nature of the substituent on the sulfonamide group influenced the inhibitory potency. nih.gov Molecular docking studies revealed that the inhibitors bind to the AChE active site through a combination of π–π stacking interactions and hydrogen bonds, explaining the observed structure-activity relationships. nih.gov
The table below correlates structural features with enzyme/receptor selectivity for related compounds.
| Scaffold | Key Structural Features | Enzyme/Receptor Target | Selectivity/Mode of Action | Reference |
| Acetamide-sulfonamide conjugates | Specific combination of acetamide and sulfonamide moieties | Urease | Competitive or mixed-mode inhibition | nih.gov |
| 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives | Pyrrolidine scaffold with two phenylsulfonyl groups | Thromboxane A2 (TXA2) receptor | Potent and selective antagonism | nih.gov |
| Sulfonamides derived from carvacrol | Sulfonamide group with various substituents | Acetylcholinesterase (AChE) | Inhibition through binding to the active site | nih.gov |
Computational Chemistry and Molecular Modeling of 4 Sulfamoylamino Phenyl Acetate
Molecular Docking Simulations for Target Binding Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 4-(Sulfamoylamino)phenyl Acetate (B1210297), docking simulations are instrumental in identifying potential protein targets and understanding the specific interactions that stabilize the ligand-receptor complex. While direct studies on 4-(Sulfamoylamino)phenyl Acetate are limited, research on structurally related sulfonamide derivatives provides significant insights into its probable binding modes and targets.
Derivatives of benzenesulfonamide (B165840) have been investigated as inhibitors of various enzymes, with molecular docking studies revealing key interactions within the active sites. For instance, docking studies of N-[4-(4-arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]-benzenesulfonamide derivatives against glucosamine-6-phosphate synthase have been performed to understand their antimicrobial activity. tsijournals.com These studies often highlight the critical role of the sulfonamide group in forming hydrogen bonds with amino acid residues in the enzyme's active site. tsijournals.com
In a study on novel sulfonamide derivatives as potential inhibitors of BRD4, a target for acute myeloid leukemia, molecular docking simulations identified crucial hydrogen and hydrophobic bonds with the receptor. nih.gov Similarly, in silico studies of sulfonamide derivatives targeting carbonic anhydrase IX, an enzyme implicated in cancer, have shown good binding affinities, with the sulfonamide moiety playing a central role in the interaction. nih.gov The binding modes of new sulphonamide derivatives as tubulin polymerisation inhibitors have also been explored, indicating interactions with the colchicine-binding site. nih.gov
These findings suggest that the 4-(Sulfamoylamino)phenyl moiety is a key pharmacophoric feature, capable of engaging in specific interactions with a range of biological targets. The sulfamoyl group can act as a hydrogen bond donor and acceptor, while the phenyl ring can participate in hydrophobic and π-π stacking interactions.
Table 1: Molecular Docking Parameters of Related Sulfonamide Derivatives
| Derivative Class | Target Enzyme | PDB ID | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
| N-imidazol-1-yl-benzenesulfonamides | Glucosamine-6-phosphate synthase | Not Specified | Not Specified | High affinity suggested | tsijournals.com |
| Pyridinone-sulfonamides | BRD4 | 4BJX | Not Specified | Favorable binding energies | nih.gov |
| Triazole-sulfonamides | Carbonic Anhydrase IX | 4YWP | Active site pockets Sa, Sb, Sd | -7.6 to -8.4 | nih.gov |
| Naphthalene-sulfonamides | Tubulin | Not Specified | Colchicine-binding site | Not Specified | nih.gov |
| Brassinosteroid analogs with benzoate | Brassinosteroid receptor | Not Specified | Not Specified | -10.17 to -13.17 | nih.gov |
This table is generated based on data from studies on related sulfonamide derivatives and is intended to be illustrative of the potential interactions of this compound.
Molecular Dynamics Simulations of Ligand-Protein Complexes
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the molecular interactions, offering insights into the conformational changes of both the ligand and the protein upon binding.
For derivatives of this compound, MD simulations can validate the binding poses obtained from docking studies and provide a more accurate estimation of the binding free energy. A study on BRD4 inhibitors, which included sulfonamide derivatives, utilized MD simulations to confirm the stability of the ligand-protein interactions. nih.gov Similarly, MD simulations of novel tyrosinase inhibitors, including kojic acid fused pyran derivatives, demonstrated stable complex formation throughout the simulation run. nih.gov Research on brassinosteroid analogs also employed molecular dynamics to correlate theoretical results with experimental bioactivity. nih.gov These simulations often reveal that key hydrogen bonds and hydrophobic interactions identified in docking are maintained throughout the simulation, indicating a stable binding mode.
While specific MD simulation data for this compound is not available, the results from related compounds suggest that its complexes with potential protein targets would likely exhibit dynamic stability, with the sulfamoylphenyl group playing a crucial role in anchoring the molecule within the binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are most important for activity.
QSAR studies on various sulfonamide and acetamide (B32628) derivatives have been conducted to elucidate the determinants of their biological effects. nih.gov For instance, a QSAR study on acetamidosulfonamide derivatives as antioxidants revealed that specific electronic and topological descriptors were correlated with radical scavenging and superoxide (B77818) dismutase activities. nih.gov Another QSAR study on thiazolidine-4-one derivatives with antitubercular activity identified that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov
These studies suggest that a QSAR model for this compound and its analogs would likely highlight the importance of the electronic properties of the sulfonamide group, the hydrophobicity of the phenyl ring, and the steric and electronic effects of the acetate group. Such a model could guide the design of new derivatives with enhanced biological activity.
Pharmacophore Modeling for De Novo Design
Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. dovepress.com Once a pharmacophore model is established, it can be used to screen large databases of chemical compounds to identify new molecules that fit the model and are therefore likely to be active. dovepress.commdpi.com
For this compound, a pharmacophore model could be developed based on its structure and the known interactions of related sulfonamide inhibitors. Key pharmacophoric features would likely include:
A hydrogen bond donor and acceptor feature corresponding to the sulfamoyl group.
An aromatic ring feature.
A hydrogen bond acceptor feature from the acetyl group.
A study on the design of EGF-R tyrosine kinase inhibitors successfully used a pharmacophore model to optimize a series of 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. nih.gov Similarly, a ligand-based pharmacophore model for eosinophil peroxidase inhibitors led to the discovery of potent 2-(phenylamino)aceto-hydrazide derivatives. nih.gov These examples underscore the utility of pharmacophore modeling in guiding the de novo design of novel inhibitors based on a common structural scaffold.
In Silico Prediction of Biochemical Interactions and Pathways
In silico methods can also be used to predict the broader biochemical interactions and metabolic pathways in which a compound may be involved. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component of this analysis. For instance, in a study of sulfonamide derivatives as BRD4 inhibitors, ADMET analysis suggested that the novel inhibitors exhibited good oral bioavailability and non-toxic properties. nih.gov
Metabolic and Biochemical Fate Investigations Research Models
Enzymatic Hydrolysis Pathways of the Acetate (B1210297) Ester
The initial and primary metabolic step for 4-(Sulfamoylamino)phenyl Acetate is the hydrolysis of its acetate ester bond. This reaction is catalyzed by a class of enzymes known as esterases, which are ubiquitous in biological systems. Specifically, enzymes with arylesterase activity are responsible for cleaving the ester linkage of aromatic esters like phenyl acetate and its derivatives. researchgate.netresearchgate.net The hydrolysis of the ester bond of this compound yields two products: 4-(Sulfamoylamino)phenol and acetate. researchgate.net
This hydrolytic process is analogous to the well-studied hydrolysis of phenyl acetate, which is often used as a model substrate to measure arylesterase activity. researchgate.netresearchgate.netstanford.edu The reaction is a nucleophilic attack on the carbonyl carbon of the ester, leading to the cleavage of the acyl-oxygen bond. pearson.com In near-neutral pH conditions, this hydrolysis is predominantly base-catalyzed. stanford.edu Enzymes such as α-chymotrypsin have also been shown to catalyze the hydrolysis of phenyl acetates, highlighting the range of esterases that can potentially metabolize this compound. nih.gov
The general reaction for the enzymatic hydrolysis can be represented as:
This compound + H₂O → 4-(Sulfamoylamino)phenol + Acetate
Biotransformation of the Sulfamoylamino Moiety
Following the initial hydrolysis, the resulting 4-(Sulfamoylamino)phenol, which contains the core sulfamoylamino group, undergoes further biotransformation. The metabolism of sulfonamides is a complex process involving several pathways, primarily occurring in the liver. researchgate.net The key metabolic routes for aromatic sulfonamides include N-acetylation and oxidation. nih.gov
N-acetylation, a phase II conjugation reaction, occurs at the N4-amino group, catalyzed by N-acetyltransferase enzymes. karger.comuomustansiriyah.edu.iq The extent of acetylation can vary depending on the specific sulfonamide structure. karger.com It is important to note that acetylated metabolites of sulfonamides are often less water-soluble and may have different activity profiles than the parent compound. uomustansiriyah.edu.iq
Oxidative metabolism, a phase I reaction, can also occur, potentially leading to the formation of reactive metabolites. nih.gov For some sulfonamides, metabolic cleavage of the sulfonamide bond itself has been observed, which can be mediated by glutathione (B108866) S-transferases (GSTs) in an unusual metabolic pathway. domainex.co.uk This cleavage is thought to involve the nucleophilic addition of glutathione across the sulfur-aryl bond. domainex.co.uk Additionally, hydroxylation of the aromatic ring is another possible biotransformation pathway. researchgate.net
| Metabolic Pathway | Description | Key Enzymes | Resulting Products |
| N-Acetylation | Addition of an acetyl group to the N4-amino group. nih.govkarger.com | N-acetyltransferases uomustansiriyah.edu.iq | N4-acetylated sulfonamide |
| Oxidation | Hydroxylation or other oxidative modifications of the molecule. nih.gov | Cytochrome P450 enzymes nih.gov | Oxidized metabolites |
| Sulfonamide Bond Cleavage | Cleavage of the S-N or S-Ar bond, sometimes involving glutathione. domainex.co.uk | Glutathione S-transferases (GSTs) domainex.co.uk | Amine and sulfur-containing fragments |
Interaction with Endogenous Metabolic Pathways (e.g., Phenylacetate (B1230308) Catabolism in Bacterial Models)
While the direct product of hydrolysis is a phenol (B47542) derivative, not phenylacetate, the study of phenylacetate catabolism in bacteria provides a model for how aromatic compounds are degraded in microbial systems. Phenylacetate is a central intermediate in the breakdown of many aromatic compounds, including the amino acid phenylalanine. nih.govnih.gov A well-elucidated pathway for the aerobic degradation of phenylacetate exists in bacteria such as Escherichia coli and Pseudomonas putida. nih.govnih.govpnas.org
This catabolic pathway is unique in that it processes intermediates as coenzyme A (CoA) thioesters, a feature more typical of anaerobic metabolism. pnas.org The key steps are as follows:
Activation: Phenylacetate is first converted to phenylacetyl-CoA by a phenylacetate-CoA ligase. pnas.orgpnas.org This is the true inducer of the catabolic pathway. asm.org
Ring Attack: The aromatic ring of phenylacetyl-CoA is activated by a multicomponent oxygenase, forming a ring 1,2-epoxide. nih.govnih.govpnas.org
Isomerization and Cleavage: The epoxide is then isomerized, followed by hydrolytic cleavage of the ring. nih.govpnas.org
β-Oxidation: The resulting molecule undergoes a series of β-oxidation steps, ultimately yielding acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. nih.govpnas.org
This entire pathway is encoded by a cluster of genes known as the paa genes. nih.govpnas.org The elucidation of this pathway demonstrates a sophisticated bacterial strategy for the aerobic degradation of stable aromatic rings. nih.govpnas.org
Studies on Arylesterase Activity and Phenyl Acetate as a Substrate
Arylesterases (EC 3.1.1.2) are a class of enzymes that hydrolyze aromatic esters, with phenyl acetate being a commonly used substrate for activity assays. researchgate.net A prominent example of an arylesterase is Paraoxonase-1 (PON1), an enzyme associated with high-density lipoproteins (HDL) in human serum. researchgate.netmdpi.comnih.gov PON1 exhibits broad substrate specificity and can hydrolyze various esters, including phenyl acetate. mdpi.comrsc.org
The arylesterase activity of PON1 is responsible for the hydrolysis of phenyl acetate into phenol and acetic acid. researchgate.netrsc.org This activity can be measured spectrophotometrically by monitoring the formation of the products. nih.govresearchgate.net Studies have shown that PON1 activity can be influenced by various factors, including genetic polymorphisms and the presence of certain ions. mdpi.comnih.gov While both alloforms of the PON1 Q192R polymorphism hydrolyze phenyl acetate at similar rates, their activity towards other substrates can differ significantly. nih.gov The investigation of arylesterase activity with phenyl acetate provides a strong model for understanding the initial metabolic hydrolysis of this compound. researchgate.netmdpi.com
| Enzyme | Substrate(s) | Function | Research Context |
| Arylesterase (e.g., PON1) | Phenyl acetate, other aromatic esters researchgate.netmdpi.com | Hydrolyzes ester bonds of aromatic compounds. researchgate.net | Used to model the hydrolysis of this compound. mdpi.comrsc.org |
| α-Chymotrypsin | Phenyl acetates nih.gov | A serine protease with esterase activity. nih.gov | Demonstrates enzymatic hydrolysis of phenyl acetate derivatives. nih.gov |
Acetate Utilization Pathways in Microbial Systems
The acetate released from the hydrolysis of this compound can be utilized by various microorganisms as a carbon and energy source. Bacteria have evolved several pathways to assimilate acetate, which is a common metabolic byproduct of fermentation. nih.govasm.org
The primary routes for acetate assimilation converge on the formation of acetyl-coenzyme A (acetyl-CoA), a central metabolite. nih.gov
Acetyl-CoA Synthetase (Acs): This enzyme directly converts acetate to acetyl-CoA. This pathway is particularly important at low acetate concentrations. asm.org
Acetate Kinase (AckA) and Phosphotransacetylase (Pta) Pathway: This two-step pathway first converts acetate to acetyl phosphate (B84403) and then to acetyl-CoA. It can operate in reverse to produce acetate, but under conditions of high external acetate, it can function in the assimilatory direction. nih.govasm.org
Once acetyl-CoA is formed, it can be channeled into central metabolism through various anabolic pathways:
Glyoxylate Cycle: This is the most common pathway for acetate assimilation in aerobic microorganisms. It bypasses the CO₂-evolving steps of the TCA cycle, allowing for the net conversion of two acetyl-CoA molecules into one molecule of succinate, which can then be used for biosynthesis. nih.govoup.com
Ethylmalonyl-CoA Pathway: Found in some α-proteobacteria and actinomycetes, this is another pathway for the assimilation of acetyl-CoA. researchgate.netresearchgate.net
Methylaspartate Cycle: This pathway has been identified in some halophilic archaea. researchgate.net
The ability of microbial systems to utilize acetate highlights the complete breakdown and recycling of the components of this compound in certain biological environments.
Advanced Research Applications and Methodologies Involving 4 Sulfamoylamino Phenyl Acetate
Utilization as a Biochemical Probe for Enzyme Assays
The structure of 4-(Sulfamoylamino)phenyl Acetate (B1210297) makes it a candidate for use as a biochemical probe, particularly as a substrate in enzyme assays. The ester linkage of the acetate group is a key feature, rendering the molecule susceptible to hydrolysis by esterase and lipase (B570770) enzymes.
In a typical assay, the enzyme would catalyze the cleavage of the acetate group, releasing the product 4-(sulfamoylamino)phenol. This reaction forms the basis of detection. The principle is analogous to well-established esterase substrates like p-nitrophenyl acetate, where enzymatic hydrolysis yields p-nitrophenol, a chromogenic compound whose appearance can be monitored spectrophotometrically at 405 nm. sigmaaldrich.com While specific studies detailing the use of 4-(Sulfamoylamino)phenyl Acetate in this exact manner are not prevalent, the underlying chemical principle is a cornerstone of enzyme kinetics. The rate of formation of the de-acetylated product would be directly proportional to the enzyme's activity, allowing for the quantitative measurement of enzyme function and the screening of potential enzyme inhibitors.
Furthermore, the sulfamoyl portion of the molecule could be used to probe the active sites of other enzymes, such as carbonic anhydrases, where the related sulfonamide group is a known inhibitor. nih.gov This dual functionality highlights the potential of the compound as a multi-purpose biochemical tool.
Development of Derivatization Strategies for Analytical Detection in Research
In analytical chemistry, derivatization is a common strategy to modify an analyte to make it more suitable for a specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Acetylation with acetic anhydride (B1165640) is a well-documented technique for derivatizing compounds containing phenol (B47542) and amine groups. nih.govsigmaaldrich.com
For the parent molecule, 4-aminobenzenesulfonamide, derivatization is often necessary to improve detection. The process of acetylating the phenolic hydroxyl group of the precursor, 4-(sulfamoylamino)phenol, to form this compound serves several analytical purposes:
Improved Chromatographic Behavior: Acetylation can increase the volatility of the compound, which is essential for analysis by GC. It can also alter the polarity, leading to better peak shape and separation in HPLC.
Enhanced Detection: The modification can introduce a functional group that is more responsive to a specific detector. For instance, while the primary amine on a sulfonamide can be derivatized with reagents like fluorescamine (B152294) for fluorescence detection nih.gov, acetylating a different part of the molecule can optimize it for mass spectrometry by influencing fragmentation patterns.
This strategy is not unique to this compound; similar approaches involving acetylation are used to analyze a wide range of biogenic amines and drugs. nih.govsigmaaldrich.com The synthesis of such derivatives is crucial for creating the reference standards needed to validate analytical methods for detecting these compounds in complex matrices like environmental or biological samples. nih.govvu.nl
Design and Synthesis of Hybrid Molecular Architectures Incorporating the Compound
The concept of creating hybrid molecules, which combine two or more distinct pharmacophore groups into a single entity, is a major strategy in modern drug design. nih.gov The goal is to develop compounds with improved efficacy, better selectivity, or novel mechanisms of action. The 4-(Sulfamoylamino)phenyl scaffold is a valuable building block for creating such complex architectures. chemscene.com
The synthesis of these hybrids can involve modifying the core structure at several points. For example, the sulfamoyl nitrogen or the aromatic ring can serve as anchor points for attaching other molecular fragments. Research into related sulfonamide compounds demonstrates this principle effectively. Studies have shown the successful synthesis of hybrid molecules by linking sulfonamides to other active agents, such as the antimicrobial pleuromutilin, resulting in compounds with significantly enhanced antibacterial activity. nih.gov
Application in Fragment-Based Drug Discovery Approaches (Conceptual)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. frontiersin.orgmdpi.com FBDD begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. drughunter.com Hits from these screens then serve as starting points for building more potent and selective drug candidates through strategies like fragment growing or linking. mdpi.com
This compound is conceptually an ideal candidate for an FBDD campaign, particularly for targets like carbonic anhydrases (CAs). The rationale is based on the following attributes:
The Sulfamide (B24259) "Warhead": The sulfamide group (and the closely related sulfonamide) is a well-established zinc-binding group. nih.gov In enzymes like carbonic anhydrase, this group can anchor to the zinc ion in the active site.
Fragment-like Properties: The compound has a relatively low molecular weight and complexity, fitting the profile of a typical fragment. nih.gov
Vectors for Growth: The phenyl ring and the acetate group provide clear vectors for chemical modification. Once the sulfamoyl group is anchored in the active site, chemists can "grow" the fragment by adding substituents to the phenyl ring to engage with other parts of the protein, thereby increasing potency and selectivity. nih.govnih.gov
A study focused on synthesizing and screening a library of diverse sulfamide fragments against human carbonic anhydrases demonstrated the viability of this approach. The fragments showed varying inhibitory profiles, and crystallographic studies confirmed the binding mode, with the sulfonylamino group anchored to the active site zinc ion. nih.gov This provides a strong proof-of-concept for using a core structure like this compound in FBDD.
Table 1: Conceptual FBDD Workflow with this compound
| Step | Action | Rationale |
| 1. Library Inclusion | Include this compound or its core fragment in a diverse fragment library. | The sulfamoyl group is a known zinc-binding pharmacophore. The molecule has "fragment-like" properties (low MW, low complexity). drughunter.com |
| 2. Fragment Screening | Screen the library against a target protein (e.g., Carbonic Anhydrase) using biophysical methods (e.g., NMR, X-ray crystallography). | Identify fragments that bind to the target, even with weak affinity. mdpi.com |
| 3. Hit Validation | Confirm binding and determine the binding mode. | Ensure the interaction is specific and provides a rational starting point for optimization. nih.gov |
| 4. Fragment Evolution | Synthesize analogues by modifying the phenyl ring or acetate group ("fragment growing"). | Explore the surrounding protein surface to gain additional binding interactions, improving potency and selectivity. mdpi.comnih.gov |
| 5. Lead Optimization | Further refine the evolved fragments into a lead compound with drug-like properties. | Develop a potent and selective inhibitor suitable for further preclinical development. |
Exploration in Chemical Probe Development for Target Validation
A chemical probe is a highly selective small molecule used to study and validate the function of a specific protein target in a cellular or in vivo context. thermofisher.comindianabiosciences.org The development of high-quality chemical probes is essential for understanding disease biology and ensuring that a potential drug target is viable before committing to a full-scale drug discovery program. thermofisher.com
Sulfonamide-based molecules have been successfully developed into chemical probes. nih.govnih.gov For example, photoaffinity probes incorporating a sulfonamide scaffold have been created to study γ-secretase, an enzyme complex implicated in Alzheimer's disease. nih.gov These probes allow researchers to covalently label the target protein upon UV irradiation, enabling studies of target engagement and binding site interactions within a native cellular environment.
This compound serves as a foundational structure for the development of such probes. By incorporating functionalities like photoreactive groups (e.g., benzophenones) or "clickable" handles (e.g., alkynes), the simple scaffold can be transformed into a sophisticated tool for target validation. nih.gov The goal is to create a probe that retains affinity for its target while allowing for visualization or quantification of the target interaction. rsc.org
The criteria for a good chemical probe are stringent, requiring demonstrated on-target effects in cells, high potency, and high selectivity. thermofisher.comindianabiosciences.org The journey from a simple fragment like this compound to a validated chemical probe involves iterative cycles of chemical synthesis and biological testing to achieve the required profile for confidently interrogating protein function.
Future Research Directions and Unanswered Questions for 4 Sulfamoylamino Phenyl Acetate
Identification of Novel Molecular Targets
A significant unanswered question for 4-(Sulfamoylamino)phenyl acetate (B1210297) is the identity of its specific molecular targets. While the broader sulfonamide class is known to interact with a wide array of biological molecules, the precise proteins, enzymes, or receptors with which this compound binds are not well-defined. sunderland.ac.uk Sulfonamides have a history of targeting enzymes such as carbonic anhydrase and dihydropteroate (B1496061) synthetase, which are crucial for the biological activity of diuretics and antibiotics, respectively. nih.govnih.gov
Future research should prioritize the screening of 4-(Sulfamoylamino)phenyl acetate against diverse panels of biological targets. Based on the activities of related sulfonamide structures, potential target classes include:
Enzymes: Beyond classical targets, novel enzyme families could be explored. For instance, certain sulfonamide derivatives have been investigated as inhibitors of kinases involved in cell signaling pathways or as modulators of proteases. nih.gov
Receptors: The structural motif is present in ligands for various receptors, including those in the central nervous system. nih.gov Recent studies have also identified sulfonamides that act as inverse agonists for nuclear receptors like the Retinoid-related orphan receptor gamma (RORγt or RORc), which is involved in inflammatory responses. nih.gov
Other Proteins: Some sulfonamides have shown the ability to inhibit protein-protein interactions or target structural proteins.
Identifying these molecular partners is the first step in elucidating the compound's mechanism of action and determining its potential for development as a therapeutic agent or a chemical probe for biological research.
Development of Selective Analogs with Enhanced Biochemical Efficacy and Selectivity
Once primary molecular targets are identified, a crucial direction for research is the rational design and synthesis of analogs of this compound. The goal is to create new molecules with improved potency, greater selectivity for the target, and better drug-like properties. The core structure of this compound offers multiple points for chemical modification, including the phenyl rings, the sulfonamide linkage, and the acetate group.
Structure-activity relationship (SAR) studies are essential in this phase. These studies involve systematically altering parts of the molecule and measuring the effect of these changes on biological activity. For example, research on other sulfonamide-containing compounds has shown that the nature of the substituents on the aromatic rings can dramatically influence efficacy and selectivity. acs.org
A study on phenanthroindolizidine alkaloids demonstrated that introducing a methanesulfonamide (B31651) group could enhance anticancer activity and improve bioavailability. acs.org SAR studies on these analogs revealed that bulky groups attached to the sulfonamide were not well-tolerated, whereas the acidity of the sulfonamide proton might be important for high potency. acs.org This highlights how subtle modifications can be used to fine-tune the biochemical profile of a lead compound.
Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Cryptopleurine (B1669640) Analogs
| Compound | C-6 Substituent | Relative Potency | Reference |
| 5b | Methanesulfonamide | High | acs.org |
| 14a | Isopropylsulfonamide | ~20-50x lower than 5b | acs.org |
| 14b | Benzenesulfonamide (B165840) | ~20-50x lower than 5b | acs.org |
| 15a | Acetamide (B32628) | ~2-4x lower than 5b | acs.org |
| 15b | Methyl carbamate | ~2-4x lower than 5b | acs.org |
This table is based on data for cryptopleurine analogs and serves as an example of how SAR studies could be applied to analogs of this compound.
For this compound, future work would involve creating a library of analogs and testing them in biochemical and cell-based assays to build a comprehensive understanding of its SAR.
Integration of Omics Technologies for Pathway Elucidation
To fully understand the biological effects of this compound and its future analogs, the integration of "omics" technologies is indispensable. These high-throughput methods provide a global view of cellular processes, offering clues about a compound's mechanism of action, potential off-target effects, and pathways of resistance. nih.govnih.gov
Currently, no specific omics studies have been published for this compound. Future research should leverage these technologies to answer key questions:
Transcriptomics (e.g., RNA-Seq): How does the compound alter gene expression? This can reveal which signaling pathways are activated or inhibited upon treatment.
Proteomics: Which protein levels change in response to the compound? This can help confirm target engagement and identify downstream effects or unexpected targets. nih.gov
Metabolomics: How does the compound affect the metabolic profile of a cell? This is particularly relevant given that many sulfonamides interfere with metabolic enzymes.
An integrated omics approach can provide a comprehensive systems-level understanding of the compound's biological activity. nih.gov Public databases like the KEGG PATHWAY database can then be used to map these changes onto known biological pathways, helping to form a coherent picture of the molecule's effects. genome.jp
Exploration of New Synthetic Methodologies and Green Chemistry Approaches
The exploration of efficient and environmentally sustainable methods for synthesizing this compound is another vital area of research. The classical laboratory synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, often using a base like pyridine (B92270). wikipedia.org While effective, this method can generate undesirable waste.
Modern synthetic chemistry offers several promising alternatives that align with the principles of green chemistry: unibo.it
Catalytic Methods: Recent advances include copper-catalyzed one-pot reactions that can form sulfonamides directly from more readily available starting materials like carboxylic acids and amines, reducing the number of synthetic steps. nih.gov
Solvent-Free and Alternative Solvents: The synthesis of the phenolic ester portion of the molecule could potentially be achieved under solvent-free conditions by reacting the corresponding phenol (B47542) with acetic anhydride (B1165640) at elevated temperatures. jetir.org Exploring the use of greener solvents instead of traditional chlorinated solvents like dichloromethane (B109758) is also a priority. nih.gov
Electrochemical Synthesis: Electrochemical methods offer a green alternative for generating reactive intermediates, as demonstrated in the synthesis of sulfonyl derivatives of p-methylaminophenol. nih.gov
Mechanochemistry: Ball-milling and other mechanochemical techniques can enable solvent-free reactions with high efficiency and reduced waste. rsc.org
Developing a robust and green synthetic route for this compound and its analogs would not only be more environmentally responsible but also more cost-effective and scalable for future production.
Potential as a Lead Compound for Further Chemical Biology Research
A lead compound is a chemical starting point for the development of new drugs or chemical probes. nih.gov The sulfonamide scaffold is considered highly versatile and is a key feature in numerous FDA-approved medicines, indicating its value in medicinal chemistry. nih.govnih.gov
This compound possesses several characteristics that make it a promising lead compound for future research:
Structural Rigidity and Versatility: The sulfonamide group is a rigid and stable functional group that can act as a reliable anchor for orienting other parts of the molecule toward a biological target. wikipedia.org
Multiple Modification Points: The presence of two phenyl rings, an amine, and an acetate group provides chemists with multiple handles to systematically modify the structure. This allows for the creation of diverse chemical libraries to screen for a wide range of biological activities.
Proven Pharmacophore: It belongs to the well-established sulfonamide class, which has a long history of biological activity against various diseases, including bacterial infections, cancer, and inflammatory conditions. sunderland.ac.uknih.gov
The key unanswered question is what this specific compound is a lead for. Its potential will only be realized through systematic screening and biological characterization. As a lead, it can serve as the foundation for developing highly selective chemical probes to study specific biological pathways or as a starting point for a drug discovery program aimed at a novel therapeutic target.
Q & A
Basic: What synthetic routes are most effective for preparing 4-(Sulfamoylamino)phenyl Acetate, and what key parameters influence reaction efficiency?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Esterification of 4-hydroxyphenyl derivatives with acetic anhydride under acidic or basic catalysis to form the phenyl acetate moiety. Reaction efficiency depends on temperature (80–120°C) and catalyst choice (e.g., H₂SO₄ for acid catalysis) .
- Step 2: Introduction of the sulfamoylamino group via nucleophilic substitution or coupling reactions. For example, reacting 4-aminophenyl acetate with sulfamoyl chloride in anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
Critical Parameters: - Moisture control during sulfamoylation to prevent side reactions.
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .
Advanced: How can X-ray crystallography and DFT calculations be integrated to resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis (e.g., using SHELXL ) provides precise bond lengths, angles, and torsional data. For instance, the dihedral angle between the phenyl and sulfamoylamino groups can be determined to assess planarity .
- DFT Calculations: Compare experimental data with computational models (e.g., Gaussian or ORCA software) to validate electronic structures. Discrepancies in torsion angles >5° may indicate crystal packing effects vs. intrinsic molecular preferences .
Application Example:
In related compounds like 4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate, crystal packing forces caused a 58.2° twist in the ester group, resolved via combined crystallographic and computational analysis .
Basic: Which spectroscopic techniques are essential for characterizing the structural integrity of this compound, and what are the critical spectral markers?
Methodological Answer:
- NMR (¹H/¹³C):
- IR Spectroscopy: Bands at 1740–1760 cm⁻¹ (C=O stretch), 1320–1350 cm⁻¹ (S=O asymmetric stretch), and 1150–1170 cm⁻¹ (S=O symmetric stretch) .
- GC-MS/HPLC-MS: Molecular ion peaks matching the molecular weight (e.g., m/z ~229 for core structure) and fragmentation patterns validate purity .
Advanced: What strategies are recommended for optimizing the reaction yield of this compound in multi-step syntheses facing intermediate instability?
Methodological Answer:
- Intermediate Stabilization: Use protecting groups (e.g., acetyl for amine groups) during sulfamoylation to prevent degradation .
- Kinetic Control: Conduct low-temperature reactions (0–10°C) to suppress side reactions. For example, slow addition of sulfamoyl chloride to avoid exothermic decomposition .
- In Situ Monitoring: Employ TLC or inline IR spectroscopy to track reaction progress and terminate steps at optimal conversion (~90%) .
Case Study: In analogous syntheses, optimizing stoichiometry (1:1.2 molar ratio of amine to sulfamoyl chloride) improved yields from 60% to 85% .
Basic: What are the common solvent systems and chromatographic methods used in the purification of this compound?
Methodological Answer:
- Recrystallization: Ethanol/water (3:1 v/v) is ideal due to the compound’s moderate polarity. Slow cooling (0.5°C/min) enhances crystal purity .
- Column Chromatography:
- Stationary Phase: Silica gel (200–300 mesh).
- Eluent: Ethyl acetate/hexane (1:3 to 1:1 gradient) for optimal separation of sulfamoylamino byproducts .
- HPLC: Reverse-phase C18 columns with acetonitrile/water (60:40) + 0.1% TFA to resolve polar impurities .
Advanced: How do pH and temperature variations affect the stability and reactivity of this compound in aqueous versus non-polar environments?
Methodological Answer:
- Aqueous Stability:
- Acidic Conditions (pH <4): Accelerated hydrolysis of the acetate group via protonation of the ester oxygen, forming 4-(Sulfamoylamino)phenol. Monitor via HPLC .
- Basic Conditions (pH >9): Degradation of the sulfamoylamino group via nucleophilic attack by hydroxide ions. Stabilize with buffers (pH 6–8) .
- Non-Polar Solvents (e.g., Toluene): Enhanced thermal stability (up to 100°C) due to reduced solvolysis. Use argon atmospheres to prevent oxidation .
Experimental Design: Conduct accelerated stability studies (40–60°C, 75% RH) and analyze degradation products via LC-MS to identify vulnerable functional groups .
Advanced: How can researchers address contradictions in biological activity data for this compound across different assay systems?
Methodological Answer:
- Assay Validation: Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to distinguish compound-specific effects from artifacts .
- Metabolite Profiling: Identify active metabolites (e.g., hydrolyzed phenol derivatives) that may contribute to observed bioactivity discrepancies .
- Computational Docking: Use molecular dynamics simulations to predict binding affinities to target proteins, reconciling divergent experimental IC₅₀ values .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfamoyl chloride vapors .
- Waste Disposal: Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
Advanced: What computational tools are recommended for modeling the electronic properties and reactivity of this compound?
Methodological Answer:
- Software: Gaussian (DFT), AutoDock (molecular docking), and VMD (visualization).
- Key Analyses:
Advanced: How can researchers design experiments to elucidate the mechanism of sulfamoylamino group transfer in this compound derivatives?
Methodological Answer:
- Isotopic Labeling: Use ¹⁵N-labeled sulfamoyl donors to track transfer pathways via NMR or mass spectrometry .
- Kinetic Isotope Effects (KIE): Compare reaction rates with protiated vs. deuterated substrates to identify rate-determining steps .
- Transition State Analysis: Employ computational methods (e.g., QM/MM) to model intermediates and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
